Neurolite is produced by Bristol-Myers Squibb Medical Imaging and is classified under the category of technetium-based radiopharmaceuticals. The compound is synthesized from Technetium-99m, a widely used radioisotope in nuclear medicine due to its favorable physical properties, including a half-life of approximately 6 hours and emission of gamma radiation suitable for imaging.
The synthesis of Neurolite involves several critical steps:
The synthesis process emphasizes maintaining sterility and ensuring that the final product has a radiochemical purity of at least 90%, which is critical for effective imaging results .
Neurolite's active component, Technetium-99m bicisate, has a complex molecular structure characterized by its ability to chelate technetium. The molecular formula for bicisate dihydrochloride is , which indicates it contains elements such as carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur.
The primary chemical reaction involved in the preparation of Neurolite is the complexation of Technetium-99m with bicisate. This reaction forms a stable chelate that can be used for imaging.
The reaction typically follows these steps:
Neurolite functions by utilizing the properties of Technetium-99m to provide images of cerebral blood flow. Once administered intravenously, the compound crosses the blood-brain barrier due to its lipophilic nature.
Upon reaching the brain, the technetium-labeled bicisate accumulates in areas with higher blood flow, allowing for differential visualization on imaging scans such as single-photon emission computed tomography (SPECT).
Relevant analyses indicate that any significant deviation from these properties can affect imaging quality and patient safety .
Neurolite is primarily used in:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2